molecular formula C12H23N B13581737 4-Cycloheptylpiperidine

4-Cycloheptylpiperidine

Cat. No.: B13581737
M. Wt: 181.32 g/mol
InChI Key: CWXKJCPJCZZVJS-UHFFFAOYSA-N
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Description

4-Cycloheptylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The addition of a cycloheptyl group to the piperidine ring results in this compound, which has unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of cycloheptanone with piperidine in the presence of a reducing agent such as sodium borohydride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cycloheptylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cycloheptyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cycloheptylpiperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Cycloheptylpiperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylpiperidine: A similar compound with a cyclohexyl group instead of a cycloheptyl group.

    Piperidine: The parent compound without any additional substituents.

    4-Methylpiperidine: A derivative with a methyl group at the 4-position.

Uniqueness

4-Cycloheptylpiperidine is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

4-cycloheptylpiperidine

InChI

InChI=1S/C12H23N/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11-13H,1-10H2

InChI Key

CWXKJCPJCZZVJS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CCNCC2

Origin of Product

United States

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